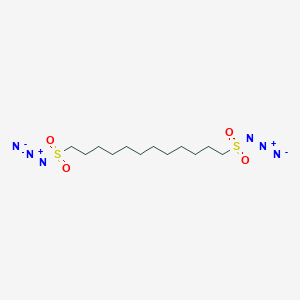![molecular formula C9H11FO2P+ B14354975 (4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium CAS No. 93171-56-3](/img/structure/B14354975.png)
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group, an oxo group, and a propan-2-yl-oxy group attached to a phosphanium center, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium typically involves the reaction of 4-fluorophenyl derivatives with phosphorus-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted fluorophenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Organo-metalloidal Compounds: Compounds formed by microorganisms, often involving the fission of disulfide links.
Uniqueness
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93171-56-3 |
|---|---|
Molecular Formula |
C9H11FO2P+ |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
(4-fluorophenyl)-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C9H11FO2P/c1-7(2)12-13(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3/q+1 |
InChI Key |
ZGMIUHFYFMJWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[P+](=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



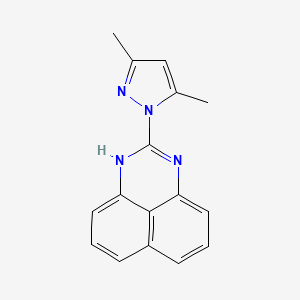
![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
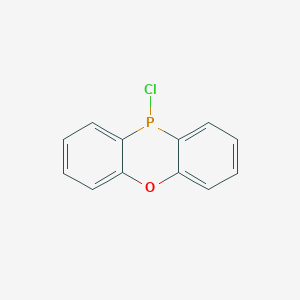
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
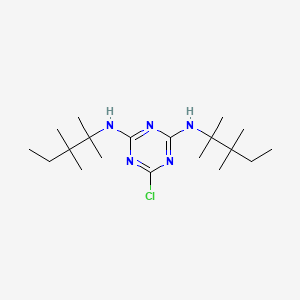
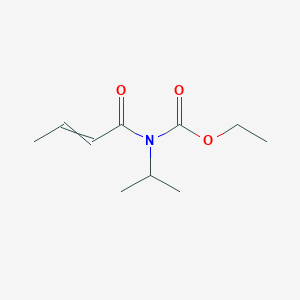
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
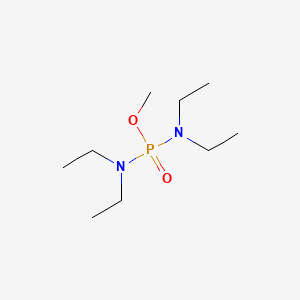
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
